molecular formula C21H24N2O6 B11950128 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid CAS No. 19649-03-7

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid

Cat. No.: B11950128
CAS No.: 19649-03-7
M. Wt: 400.4 g/mol
InChI Key: UEAPJHKMJTZURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a complex structure with multiple functional groups, including hydroxy, phenyl, and carbonyl moieties, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. Its primary research application lies in its potential as a key intermediate or building block in the development of peptide mimetics and protease inhibitors. The structural characteristics of this compound suggest it may interact with biological systems, such as G protein-coupled receptors (GPCRs) or enzymes, which are common targets for therapeutic drugs . Researchers can utilize this high-purity compound to study structure-activity relationships (SAR), explore new pathways in chemical biology, and develop potential agents for various diseases. As with many research chemicals, its mechanism of action is specific to its molecular target and requires further investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19649-03-7

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H24N2O6/c1-14(24)18(23-21(28)29-13-16-10-6-3-7-11-16)19(25)22-17(20(26)27)12-15-8-4-2-5-9-15/h2-11,14,17-18,24H,12-13H2,1H3,(H,22,25)(H,23,28)(H,26,27)

InChI Key

UEAPJHKMJTZURQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the activation of Cbz-Thr’s carboxyl group using DCC, forming an active O-acylisourea intermediate. This intermediate reacts with L-phenylalanine methyl ester to yield the protected dipeptide N-benzyloxycarbonyl-L-threonyl-L-phenylalanine methyl ester (Compound I). Key parameters include:

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature (24-hour reaction)

  • Molar Ratios : 1:1 Cbz-Thr to DCC, with excess L-phenylalanine methyl ester (1.1 equivalents)

  • Yield : 80% after crystallization.

Post-coupling, the methyl ester undergoes alkaline hydrolysis to produce the free carboxylic acid. A solution of 0.2 N sodium hydroxide in dioxane at room temperature achieves complete de-esterification within 5 hours.

Table 1: Optimization of DCC-Mediated Coupling

ParameterValue/DetailSource
Coupling AgentDCC (1.0 eq)
SolventDichloromethane
Reaction Time48 hours (0°C → RT)
Yield (Crude)80%
Purity (Crystallized)>95% (HPLC)

Alternative Coupling with Isoxazolium Reagents

To circumvent challenges associated with DCC (e.g., dicyclohexylurea byproduct removal), 2-ethyl-5-phenylisoxazolium-3'-sulfonate has been employed as an activating agent. This method, while less common, offers improved solubility profiles.

Procedure and Comparative Analysis

In a modified approach, Cbz-Thr is activated with 2-ethyl-5-phenylisoxazolium-3'-sulfonate in acetonitrile at 0°C, followed by addition of L-phenylalanine methyl ester and tri-n-butylamine. Despite yielding the same dipeptide intermediate (Compound I), this method produced a lower yield (28%) and required extensive recrystallization due to impurities.

Table 2: DCC vs. Isoxazolium Reagent Performance

MetricDCC MethodIsoxazolium MethodSource
Yield80%28%
ByproductDicyclohexylureaMinimal
Purification EffortModerateHigh
ScalabilityIndustrial-scaleLaboratory-scale

Azide Coupling for Sequential Elongation

For extended peptide sequences incorporating the target compound, azide coupling has been utilized. This method involves converting the C-terminus of Cbz-Thr-Phe-OH into a hydrazide, followed by nitrosation to generate an acyl azide.

Hydrazide Formation and Azide Activation

  • Hydrazide Synthesis : Treatment of Cbz-Thr-Phe-OMe with hydrazine hydrate in methanol yields the hydrazide derivative (Compound XII).

  • Azide Generation : Reaction with tert-butyl nitrite in dimethylformamide at -10°C produces the reactive acyl azide, which couples with L-threonyl-L-serine methyl ester to form tetrapeptides.

While primarily used for longer peptides, this method underscores the versatility of the target compound as a building block in solid-phase synthesis.

Table 3: Azide Coupling Parameters

StepConditionsSource
Hydrazide FormationMethanol, hydrazine hydrate, 24h RT
Azide Activationt-BuONO, DMF, -10°C, 1h
Coupling Efficiency65–70% (tetrapeptide)

Protective Group Strategy and Deprotection

The benzyloxycarbonyl (Cbz) group is critical for preventing unwanted side reactions during synthesis. Post-coupling, global deprotection can be achieved via:

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in methanol under H₂ gas.

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane, though this risks Thr side-chain oxidation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR Spectroscopy : Key peaks include 3400 cm⁻¹ (OH), 1735–1645 cm⁻¹ (C=O), and 1525 cm⁻¹ (amide II).

  • Optical Rotation : [α]²⁶_D +3° (c 1, acetic acid) for Cbz-Thr-Phe-OMe.

  • Mass Spectrometry : Exact mass 400.16300 (C₂₁H₂₄N₂O₆).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention time consistency across batches.

Industrial-Scale Production Considerations

Scaling the DCC-mediated method requires addressing:

  • Solvent Recovery : Dichloromethane’s low boiling point (40°C) facilitates distillation reuse.

  • Byproduct Management : Filtration of dicyclohexylurea via cold filtration.

  • Crystallization Optimization : Ethyl acetate/n-hexane system yields high-purity product .

Chemical Reactions Analysis

Amide Bond Formation

The butanoyl group is coupled to the amino group of 3-phenylpropanoic acid via activated esters . For example:

  • Activation : Butanoyl chloride reacts with DCC or EDCI.HCl to form an active intermediate .

  • Coupling : The intermediate reacts with the amine group of 3-phenylpropanoic acid in the presence of a base (e.g., pyridine) .

Cbz Group Utilization

The phenylmethoxycarbonyl (Cbz) group protects the amine during synthesis. Deprotection (e.g., using hydrogenolysis) may occur post-synthesis if needed .

Hydrolysis and Derivatization

  • Ester hydrolysis : Saponification converts esters (e.g., methyl esters) to carboxylic acids .

  • Hydrazinolysis : Acid hydrazides are formed for further functionalization .

Reaction Conditions and Yields

Reaction Reagents Conditions Yield
Amide coupling (EDCI.HCl)EDCI.HCl, pyridine50°C for 2 hours59%
Esterification (TFE)TFE20°C for 4 hoursN/A
Imidate formationTrichloroacetonitrileTMSOTf (0.1%)Good yields

Functional Group Interactions

  • Hydroxyl group : Reacts with acids (e.g., acetic anhydride) to form esters .

  • Carboxylic acid : Participates in esterification or amide formation .

  • Cbz group : Stabilizes the amine during synthesis but requires deprotection for free amine exposure .

Research Findings

  • Stereochemical considerations : Synthesis methods (e.g., using EDCI.HCl) preserve stereochemistry, as seen in (2S,3S)-configured compounds .

  • Selectivity : Derivatives show selective antiproliferative activity against cancer cells (e.g., HCT-116) with IC₅₀ values as low as 0.12 mg/mL .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with related structures have demonstrated IC50_{50} values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : Some derivatives have been tested for their antimicrobial efficacy, showing promising results against various bacterial strains, which may lead to the development of new antibiotics .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Therapeutic Applications

The therapeutic implications of 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid can be categorized as follows:

  • Cancer Treatment : Given its antiproliferative effects, this compound could be developed into a chemotherapeutic agent targeting specific types of cancer cells.
  • Antibiotic Development : Its antimicrobial properties suggest potential development as a new class of antibiotics, particularly in an era of increasing antibiotic resistance.
  • Anti-inflammatory Drugs : The compound's potential to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of related compounds and evaluated their anticancer activity against HCT-116 and MCF-7 cell lines. The results indicated that modifications in the side chains significantly affected the biological activity, highlighting the importance of structural optimization in drug design .
  • Mechanistic Studies : Further research is needed to elucidate the mechanisms by which this compound exerts its biological effects, including its interaction with specific molecular targets within cancer or bacterial cells.

Mechanism of Action

The mechanism by which 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Backbone Variations

(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (CAS: 2448-45-5)
  • Structure: This compound shares the Cbz-protected amino acid backbone but differs in stereochemistry (R-configuration at the α-carbon) and lacks the threonyl hydroxyl group.
  • Implications: The R-configuration may alter enzyme recognition in peptide coupling reactions compared to the target compound’s likely S-configuration.
N-(tert-Butoxycarbonyl)methionylphenylalanine (CAS: 74825-73-3)
  • Structure : Features a tert-butoxycarbonyl (Boc) protective group instead of Cbz, with methionine replacing threonine.
  • Implications: Boc groups are acid-labile, enabling selective deprotection under mild acidic conditions, unlike the hydrogenolysis-sensitive Cbz group. Methionine’s thioether side chain introduces sulfur, which may influence redox stability and metal-binding properties .

Functional Group and Protecting Group Comparisons

Fmoc-Protected Amino Acids (e.g., EN300-81115)
  • Structure: Fluorenylmethoxycarbonyl (Fmoc) groups replace Cbz/Boc. Example: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid (CAS: 123622-48-0).
  • Implications : Fmoc is base-labile, allowing orthogonal protection strategies. The bulky fluorenyl group may sterically hinder coupling reactions compared to Cbz, affecting synthesis efficiency .
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (Compound 17 in )
  • Structure : Contains a Boc group and a 4-methoxyphenyl substituent instead of phenyl.
  • The Boc group’s acid sensitivity contrasts with Cbz’s hydrogenolysis requirement, impacting synthetic workflows .

Key Properties Comparison

Compound Name Protective Group Molecular Weight (g/mol) LogP Solubility Stability Profile
Target Compound Cbz 400.425 2.256 Low (DMF, DMSO) Stable to bases; H₂/Pd-sensitive
(2R)-Cbz-phenylalanine Cbz 299.32 ~2.5 Moderate (DMSO) Similar to target
Boc-methionylphenylalanine Boc ~400 (estimated) ~3.0 Low (chloroform) Acid-labile
Fmoc-pentanoic acid Fmoc 339.39 ~3.2 Low (DMF) Base-labile

Biological Activity

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid (CAS Number: 19649-03-7) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

The molecular formula of 2-[(3-hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid is C21H24N2O6, with a molecular weight of 400.425 g/mol. It has a density of 1.291 g/cm³ and a boiling point of 697.8ºC at 760 mmHg. The compound is characterized by the presence of multiple functional groups that contribute to its biological activity, particularly in interactions with enzymes and receptors.

PropertyValue
Molecular FormulaC21H24N2O6
Molecular Weight400.425 g/mol
Density1.291 g/cm³
Boiling Point697.8ºC
Flash Point375.8ºC

The biological activity of this compound is primarily attributed to its ability to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain response. Nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, share similar mechanisms by inhibiting COX activity, thereby reducing inflammation and associated pain.

Research indicates that compounds with a carboxylic acid group, like 2-[(3-hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid, can interact effectively with the active sites of COX enzymes, leading to inhibition of prostaglandin production . The specific interactions involve hydrogen bonding and ionic interactions with key amino acids in the enzyme's active site.

Anti-inflammatory Effects

Studies have shown that derivatives of phenylpropionic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-[(3-hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes effectively. In vitro assays demonstrated that certain derivatives exhibited comparable or superior inhibition compared to traditional NSAIDs .

Antimicrobial Activity

In addition to anti-inflammatory effects, some studies suggest potential antimicrobial properties. Compounds related to this structure have been screened against various bacterial strains, showing promising results in inhibiting growth and viability . This dual action makes it a candidate for further exploration in therapeutic applications.

Case Studies

  • COX Inhibition Study : A study involving the synthesis and evaluation of novel derivatives indicated that certain compounds showed enhanced COX inhibition compared to ibuprofen and naproxen. The structure-function relationship highlighted the importance of the carboxylic acid moiety in maintaining inhibitory activity against COX enzymes .
  • Antimicrobial Screening : Another study tested various derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that some derivatives had significant antibacterial activity, suggesting that modifications in the molecular structure could enhance efficacy against pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid?

  • Methodological Answer : The compound's synthesis likely involves peptide coupling strategies, leveraging protective groups like the phenylmethoxycarbonyl (Z) group to shield reactive amines. For example, stepwise assembly using Z-protected amino acid derivatives (e.g., Z-protected butanoic acid intermediates) can prevent unwanted side reactions. Solid-phase synthesis or solution-phase methods with carbodiimide-based coupling agents (e.g., EDC/HOBt) are standard. Post-synthesis deprotection under mild acidic conditions (e.g., TFA) preserves stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is sensitive to moisture, heat, and strong oxidizers. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid dust formation, which can lead to respiratory hazards. Stability studies indicate decomposition into CO₂ and NOₓ under oxidative conditions; thus, compatibility testing with solvents/reagents is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₇N₃O₇, theoretical MW: 473.18 g/mol) and fragmentation patterns. Gas-phase ion clustering data (e.g., sodium adducts) can resolve structural ambiguities .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies stereochemistry and functional groups (e.g., Z-group protons at δ 5.1–5.3 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column assesses purity (>95%) and monitors degradation products .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA/IB columns) with hexane:isopropanol gradients resolves enantiomers. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer. Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru) may optimize yields. Validate purity via circular dichroism (CD) or X-ray crystallography .

Q. What computational methods are used to model its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to enzymes/receptors. Molecular dynamics (MD) simulations (AMBER, GROMACS) analyze conformational stability in aqueous or lipid bilayers. Thermodynamic data (e.g., ΔrH° for ion clustering) from mass spectrometry inform solvation energy calculations .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., pH 7.4, 37°C) with positive/negative controls. Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference cytotoxicity data (e.g., IC₅₀) across cell lines (HEK293, HepG2) to isolate cell-type-specific effects .

Q. What strategies are recommended for studying its metabolic stability?

  • Methodological Answer : Use liver microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation). LC-MS/MS quantifies metabolites like hydroxylated or dealkylated derivatives. Stability in plasma (37°C, 24 hrs) evaluates esterase susceptibility. For in vivo studies, radiolabeled (¹⁴C) analogs track biodistribution .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer : Systematically modify functional groups:

  • Replace the Z-group with Boc or Fmoc to alter lipophilicity.
  • Introduce halogen substituents on the phenyl ring to enhance binding affinity.
  • Test β-hydroxybutanoyl variants for stereochemical effects on bioactivity.
    Validate changes via enzyme inhibition assays (e.g., IC₅₀ for proteases) and correlate with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.